methyl N-[(3,5-dinitrophenyl)carbonyl]methioninate
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Overview
Description
Methyl N-[(3,5-dinitrophenyl)carbonyl]methioninate is an organic compound that features a methionine derivative linked to a dinitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(3,5-dinitrophenyl)carbonyl]methioninate typically involves the reaction of methionine with a dinitrophenyl carbonyl compound. One common method is the coupling of methionine with 3,5-dinitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(3,5-dinitrophenyl)carbonyl]methioninate can undergo various chemical reactions, including:
Oxidation: The methionine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the dinitrophenyl ring can be reduced to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in acidic conditions.
Substitution: Nucleophiles such as amines or thiols can react with the carbonyl group in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives of the dinitrophenyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl N-[(3,5-dinitrophenyl)carbonyl]methioninate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as a biochemical probe due to the presence of the dinitrophenyl group, which can be used in labeling and detection assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl N-[(3,5-dinitrophenyl)carbonyl]methioninate involves its interaction with specific molecular targets. The dinitrophenyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. This property is exploited in biochemical assays to study enzyme function and protein interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-[(3,5-dimethyl-1-piperidinyl)carbonyl]methioninate
- Methyl N-[(3,5-dinitrophenyl)carbonyl]glycinate
- Methyl N-[(3,5-dinitrophenyl)carbonyl]alaninate
Uniqueness
Methyl N-[(3,5-dinitrophenyl)carbonyl]methioninate is unique due to the presence of both the methionine and dinitrophenyl moieties, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
methyl 2-[(3,5-dinitrobenzoyl)amino]-4-methylsulfanylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O7S/c1-23-13(18)11(3-4-24-2)14-12(17)8-5-9(15(19)20)7-10(6-8)16(21)22/h5-7,11H,3-4H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSNOKSOBLCQTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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